molecular formula C18H10Cl4 B14249886 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene CAS No. 500729-81-7

1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene

Cat. No.: B14249886
CAS No.: 500729-81-7
M. Wt: 368.1 g/mol
InChI Key: BNXVXKHCCMLXOJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene typically involves the reaction of 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride to form a Grignard reagent. This intermediate is then reacted with ethyl trifluoroacetate to produce 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. The final step involves the reaction of this intermediate with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The synthetic route mentioned above is favored due to its simplicity, mild reaction conditions, and the availability of raw materials. The process is also environmentally friendly, which is an important consideration in industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .

Scientific Research Applications

1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

500729-81-7

Molecular Formula

C18H10Cl4

Molecular Weight

368.1 g/mol

IUPAC Name

1,3-dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene

InChI

InChI=1S/C18H10Cl4/c19-15-5-13(6-16(20)9-15)11-1-2-12(4-3-11)14-7-17(21)10-18(22)8-14/h1-10H

InChI Key

BNXVXKHCCMLXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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